6-(2H-1,3-benzodioxol-5-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one
Description
The compound 6-(2H-1,3-benzodioxol-5-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a heterocyclic molecule featuring a dihydropyridazinone core substituted with a 1,3-benzodioxol group at position 6 and a 4-phenylpiperazinyl ethyl ketone moiety at position 2. The dihydropyridazinone scaffold is known for its pharmacological versatility, particularly in modulating neurological and inflammatory targets.
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c28-22-9-7-19(17-6-8-20-21(14-17)31-16-30-20)24-27(22)15-23(29)26-12-10-25(11-13-26)18-4-2-1-3-5-18/h1-9,14H,10-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQVQGCDNCSWJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6-(2H-1,3-benzodioxol-5-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one” likely involves multiple steps, including the formation of the benzodioxole ring, the phenylpiperazine moiety, and the dihydropyridazinone core. Typical synthetic routes may involve:
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of Phenylpiperazine Moiety: This can be synthesized by reacting phenylhydrazine with ethylene oxide.
Formation of Dihydropyridazinone Core: This can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The dihydropyridazinone core can be reduced to form tetrahydropyridazinone derivatives.
Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydropyridazinone derivatives.
Substitution: Alkylated or acylated phenylpiperazine derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis to create more complex molecules.
Biology
It may exhibit biological activities such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
Industry
The compound may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or ion channels, and pathways involved could include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Pyridazin-3(2H)-one Derivatives
Compounds such as 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., 3a-3h) share the pyridazinone core but differ in substituents. For example:
- Position 6 : Phenyl vs. 1,3-benzodioxol in the main compound.
- Position 2 : Alkyl or aryl groups vs. the 4-phenylpiperazinyl ethyl ketone.
The 1,3-benzodioxol group in the main compound likely improves metabolic resistance compared to simple phenyl or chloro substituents, which are more prone to oxidative degradation.
Pyrido[1,2-a]pyrimidin-4-one Derivatives
The patent compounds 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-ones feature a fused pyrimidinone core instead of dihydropyridazinone. Despite the core difference, both classes share the 1,3-benzodioxol and piperazinyl groups.
Substituent Analysis
Piperazine Derivatives
- Main Compound : 4-Phenylpiperazine enhances lipophilicity, favoring blood-brain barrier penetration.
Aromatic Substituents
Biological Activity
The compound 6-(2H-1,3-benzodioxol-5-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural features, and biological activities, supported by relevant case studies and research findings.
Structural Overview
This compound features a benzodioxole moiety , which is often associated with various biological activities, including psychoactive properties. The presence of the piperazine ring and the dihydropyridazinone structure enhances its pharmacological profile. The molecular formula and weight are and approximately 366.42 g/mol, respectively.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the benzodioxole derivative.
- Introduction of the piperazine moiety.
- Cyclization to form the dihydropyridazinone structure.
Analytical techniques such as NMR , IR , and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Biological Activity
Research indicates that compounds with similar structural features exhibit a range of biological activities:
1. Antioxidant Activity
Studies have shown that derivatives containing benzodioxole moieties possess significant antioxidant properties. For instance, compounds with electron-withdrawing groups on aromatic rings demonstrated enhanced antioxidant activity in DPPH assays, indicating their potential as free radical scavengers .
2. Neuropharmacological Effects
The piperazine ring is known for its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. Compounds similar to the one have been reported to exhibit:
- Antidepressant effects : By modulating serotonin levels.
- Anxiolytic properties : Through GABAergic mechanisms.
3. Antimicrobial Activity
Research has highlighted the antibacterial and antifungal properties of related pyridazinone derivatives. These compounds have shown efficacy against various pathogens, suggesting potential applications in treating infectious diseases .
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 6-(2H-1,3-benzodioxol-5-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one?
- Methodology : Optimize a multi-step synthesis involving:
- Step 1 : Coupling of 4-phenylpiperazine with an oxoethyl precursor via nucleophilic substitution .
- Step 2 : Cyclization of the pyridazinone core using hydrazine derivatives under acidic conditions (e.g., HCl/EtOH) .
- Step 3 : Functionalization of the benzodioxolyl moiety via Suzuki-Miyaura cross-coupling for regioselective aryl group introduction .
- Validation : Monitor intermediates via LC-MS and confirm final product purity (>95%) by HPLC.
Q. How can the crystallographic structure of this compound be resolved?
- Methodology :
- Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement .
- Prepare crystals via slow evaporation in a DMSO/EtOH (1:3) solvent system.
- Validate hydrogen bonding and π-π stacking interactions using Mercury software .
- Key Parameters : Report R-factor (<0.05), bond lengths (Å), and torsion angles to confirm stereochemistry.
Q. What spectroscopic techniques are essential for structural characterization?
- Core Techniques :
- NMR : Assign peaks using , , and 2D experiments (HSQC, HMBC) to resolve aromatic protons (δ 6.8–7.5 ppm) and piperazine N–CH groups (δ 3.2–3.8 ppm) .
- FTIR : Identify carbonyl stretches (C=O at ~1700 cm) and benzodioxole C–O–C vibrations (~1250 cm) .
- HRMS : Confirm molecular ion [M+H] with <2 ppm mass error.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for the piperazine and benzodioxole moieties?
- Methodology :
- Analog Synthesis : Replace 4-phenylpiperazine with substituted piperidines (e.g., 4-chlorophenyl, morpholino) to assess steric/electronic effects .
- Biological Assays : Test analogs in receptor-binding assays (e.g., serotonin/dopamine receptors) to correlate substituents with affinity (IC).
- Computational Modeling : Perform docking studies (AutoDock Vina) to map interactions with target proteins (e.g., GPCRs) .
Q. What strategies resolve contradictions between computational predictions and experimental biological data?
- Case Study : If molecular docking predicts high affinity but in vitro assays show low activity:
- Re-evaluate Solubility : Measure logP (e.g., shake-flask method) to assess membrane permeability.
- Metabolic Stability : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of benzodioxole) .
- Adjust Protonation States : Re-run docking at physiological pH (7.4) using tools like Epik .
Q. How can in vivo efficacy studies be designed for this compound?
- Protocol :
- Model Selection : Use rodent models (e.g., Sprague-Dawley rats) for CNS targets due to the compound’s piperazine-derived neuroactivity .
- Dosing : Administer orally (10–50 mg/kg) with pharmacokinetic profiling (T, AUC) via LC-MS/MS.
- Biomarkers : Quantify neurotransmitter levels (e.g., serotonin, dopamine) in plasma or CSF using ELISA.
Q. What are the best practices for analyzing conflicting spectroscopic and crystallographic data?
- Resolution Workflow :
Compare NMR-derived dihedral angles with SC-XRD results to identify conformational flexibility .
Use dynamic NMR (variable-temperature ) to detect rotameric equilibria in the piperazine-ethyl chain.
Reconcile discrepancies by refining crystallographic disorder models in Olex2 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
